REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH:13]2[CH2:17][NH:16][C:15](=[O:18])[CH2:14]2)[CH:8]=[CH:9][C:10]=1[O:11][CH3:12].[C:19]1([N:25]2[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(N(CC)CC)C>CN(C)C=O>[CH3:12][O:11][C:10]1[CH:9]=[CH:8][C:7]([CH:13]2[CH2:17][NH:16][C:15](=[O:18])[CH2:14]2)=[CH:6][C:5]=1[O:4][CH2:3][CH2:2][N:28]1[CH2:29][CH2:30][N:25]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:26][CH2:27]1
|
Name
|
4-[3-(2-chloroethoxy)-4-methoxyphenyl]-2-pyrrolidone
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
ClCCOC=1C=C(C=CC1OC)C1CC(NC1)=O
|
Name
|
|
Quantity
|
22 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated for 6 hours to 100 ° C
|
Type
|
CUSTOM
|
Details
|
the solvent is withdrawn at 40° under a high vacuum
|
Type
|
WASH
|
Details
|
of ethyl acetate, washed with semisaturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solvent, after drying over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
is distilled off under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)C1CC(NC1)=O)OCCN1CCN(CC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |